5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(2-methoxyethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCUYUVDGHNVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C=N1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the amino, methoxyethyl, and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. This compound is often utilized in the development of pharmaceuticals and agrochemicals, where it can undergo reactions such as oxidation and substitution to yield various derivatives.
Biological Activities
Anticancer Properties
Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative known as compound 10h demonstrated nanomolar activity against FGFRs and effectively suppressed the proliferation of lung and gastric cancer cell lines with IC50 values ranging from 19 to 73 nM . This suggests that modifications to the core structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in some assays . This dual activity—anticancer and antibacterial—highlights the potential for developing broad-spectrum therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Halogenated aryl substituents (e.g., 2,4-dichlorophenyl) increase melting points compared to alkyl or methoxy groups, likely due to enhanced molecular rigidity and intermolecular interactions .
- Spectral Data : The N–H stretching in IR (~3400 cm⁻¹) and aromatic proton signals in NMR are consistent across derivatives .
Enzyme Inhibition
- Fungal Histone Deacetylase (HDAC) Inhibition: A methoxyethyl-containing boronic acid derivative ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
- Tyrosine-Protein Kinase ITK Inhibition: A fluorophenyl-substituted analog (5-Amino-1-(2-fluorophenyl)-N-(5-(isoxazol-3-ylcarbamoyl)-2-methylphenyl)-1H-pyrazole-4-carboxamide) exhibited an IC$_{50}$ of ~50,000 nM, suggesting moderate activity .
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidines derived from 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide demonstrated antibacterial activity, though specific data are unavailable .
Biological Activity
5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its application in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazole ring substituted with an amino group and a methoxyethyl group, which are believed to influence its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.25 g/mol |
| Functional Groups | Amino, Methoxyethyl, Carboxamide |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor of various enzymes, modulating biochemical pathways relevant to disease mechanisms. For instance, it has shown potential as an inhibitor of the fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones larger than those observed with standard antibiotics like ampicillin .
Anticancer Potential
This compound has been evaluated for its anticancer properties, particularly in targeting FGFRs. A derivative demonstrated nanomolar activity against multiple FGFR isoforms and significantly inhibited the proliferation of various cancer cell lines, including lung and gastric cancers .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, influencing pathways associated with inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated cells .
Study 1: FGFR Inhibition
In a study focusing on FGFR inhibitors, derivatives of this compound were synthesized and tested. The most potent derivative showed IC50 values ranging from 41 nM to 99 nM against different FGFR isoforms and effectively inhibited cancer cell proliferation in vitro .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against several pathogens. The results indicated that it was more effective than traditional antibiotics in inhibiting bacterial growth, particularly against strains such as Klebsiella pneumoniae and Bacillus thuringiensis .
Comparison with Related Compounds
This compound shares structural similarities with other pyrazole derivatives but is distinguished by its unique methoxyethyl substitution. This substitution enhances its solubility and reactivity compared to related compounds like 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (nM) Against FGFR |
|---|---|---|---|
| This compound | High | Moderate | 41 - 99 |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Moderate | Low | Not specified |
Q & A
Basic Research Questions
What are the common synthetic routes for 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A key intermediate, 5-amino-1-tosyl-1H-pyrazole-4-carboxylate , can be prepared by reacting hydrazine derivatives (e.g., 4-methylbenzenesulfonylhydrazide) with ethyl 2-cyano-3-ethoxyacrylate . Subsequent functionalization involves reactions with acid anhydrides or chlorides to introduce the 2-methoxyethyl group. Hydrolysis of the ester moiety yields the carboxamide. Alternative routes may use phenyl dithiocarbamates for sulfur-containing analogs .
Validation: IR, ¹H-NMR, and mass spectrometry confirm structural integrity .
How is the structural characterization of this compound performed?
Answer:
- Spectroscopic Methods: IR identifies NH₂ (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches. ¹H-NMR resolves pyrazole ring protons (δ 6.5–7.5 ppm) and methoxyethyl groups (δ 3.2–3.5 ppm) .
- X-ray Crystallography: Single-crystal studies reveal planarity of the pyrazole ring and hydrogen-bonding networks involving the carboxamide group .
- Elemental Analysis: Ensures ≥95% purity, with deviations <0.4% for C, H, N .
Advanced Research Questions
How can researchers optimize reaction yields for derivatives with modified substituents?
Answer:
- Temperature Control: Reactions at 80–100°C improve cyclization efficiency for pyrazole intermediates .
- Catalysis: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the 4-position .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates during carboxamide formation .
Example: Ethyl 5-amino-1-methylpyrazole-4-carboxylate synthesis achieved 78% yield using DMF and reflux conditions .
How to resolve contradictions in spectroscopic data for structurally similar analogs?
Answer:
- Multi-Technique Validation: Combine ¹³C-NMR with HSQC to distinguish between regioisomers (e.g., 3- vs. 5-substituted pyrazoles) .
- Computational DFT Studies: Compare experimental and calculated IR/UV spectra to confirm substituent positions .
Case Study: Discrepancies in NO release data for diazen-1-ium-1,2-diolate analogs were resolved using HPLC-MS to quantify byproducts .
What computational approaches predict biological activity for novel derivatives?
Answer:
- Molecular Docking: Target enzymes like COX-2 or TNF-α using AutoDock Vina. Pyrazole-carboxamides show high affinity (ΔG < −8 kcal/mol) due to hydrogen bonding with active-site residues .
- QSAR Models: Use substituent descriptors (Hammett σ, π parameters) to correlate electronic effects with anti-inflammatory IC₅₀ values .
Example: Chlorophenyl substituents enhance COX-2 inhibition (IC₅₀ = 1.2 µM) via hydrophobic interactions .
Methodological Challenges & Solutions
How to address low solubility in pharmacological assays?
Answer:
- Prodrug Design: Convert carboxamide to methyl ester or PEGylated derivatives to enhance aqueous solubility .
- Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) for in vitro testing, ensuring <0.1% cytotoxicity .
What strategies validate the compound’s mechanism of action in inflammation models?
Answer:
- In Vitro Assays: Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC₅₀ typically 5–10 µM) .
- In Vivo Models: Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) with histopathological analysis .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
